molecular formula C14H10N2O4 B11199138 3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone

3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone

Cat. No.: B11199138
M. Wt: 270.24 g/mol
InChI Key: TYLVIRMISGMXRS-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone is a chemical compound with a unique structure that includes a hydroxy group, a nitrophenyl group, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone typically involves the reaction of 4-nitrobenzaldehyde with isatin in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the isoindolinone ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various interactions, including π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. This core structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

3-hydroxy-3-(4-nitrophenyl)-2H-isoindol-1-one

InChI

InChI=1S/C14H10N2O4/c17-13-11-3-1-2-4-12(11)14(18,15-13)9-5-7-10(8-6-9)16(19)20/h1-8,18H,(H,15,17)

InChI Key

TYLVIRMISGMXRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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